molecular formula C21H22N8O7 B14120178 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14120178
M. Wt: 498.4 g/mol
InChI Key: WUYYJIVTVHRYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-neuroinflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Properties

Molecular Formula

C21H22N8O7

Molecular Weight

498.4 g/mol

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H22N8O7/c1-3-10-5-4-6-12(7-10)36-9-11(30)8-29-14-15(28(2)21(35)25-18(14)33)22-19(29)27-26-13-16(31)23-20(34)24-17(13)32/h4-7,11,30H,3,8-9H2,1-2H3,(H,25,33,35)(H3,23,24,31,32,34)

InChI Key

WUYYJIVTVHRYGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N=NC4=C(NC(=O)NC4=O)O)N(C(=O)NC3=O)C)O

Origin of Product

United States

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